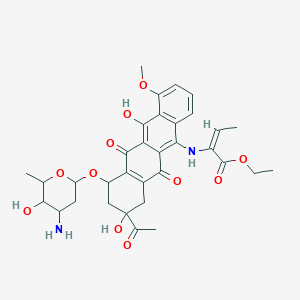

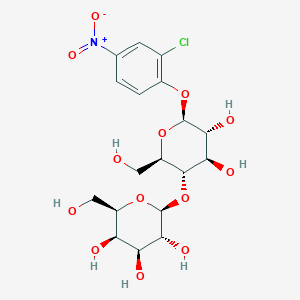

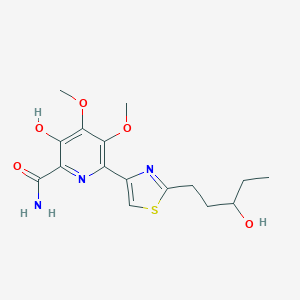

![molecular formula C27H48N3O21P B055254 [3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate CAS No. 119903-55-8](/img/structure/B55254.png)

[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Capsular polysaccharide type 6, actinobacillus pleuropneumoniae, is a complex carbohydrate molecule found in the outer capsule of the bacterium Actinobacillus pleuropneumoniae. This bacterium is a significant pathogen in pigs, causing pleuropneumonia, a severe respiratory disease. The capsular polysaccharide plays a crucial role in the bacterium’s virulence and ability to evade the host’s immune system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of capsular polysaccharide type 6 involves the biosynthetic pathways encoded by the genes of the capsular polysaccharide biosynthetic locus cpsABCD and the capsular polysaccharide export locus cpxDCBA . The process begins with the assembly of sugar monomers into oligosaccharides, which are then polymerized to form the polysaccharide chain. This chain is subsequently transported to the bacterial surface through a series of membrane-associated proteins.

Industrial Production Methods

Industrial production of capsular polysaccharide type 6 typically involves the cultivation of Actinobacillus pleuropneumoniae in bioreactors under controlled conditions. The bacteria are grown in nutrient-rich media, and the polysaccharide is harvested from the bacterial culture. The extraction process involves cell lysis, followed by purification steps such as filtration, precipitation, and chromatography to isolate the capsular polysaccharide.

Análisis De Reacciones Químicas

Types of Reactions

Capsular polysaccharide type 6 can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for modifying the polysaccharide’s structure and properties for different applications.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can break down the polysaccharide into its constituent sugar monomers.

Oxidation: Oxidizing agents such as periodate can cleave the polysaccharide at specific sites, generating aldehyde groups.

Substitution: Chemical modifications, such as sulfation or phosphorylation, can be introduced using appropriate reagents under controlled conditions.

Major Products

The major products formed from these reactions include modified polysaccharides with altered functional groups, which can be used in various applications such as vaccine development and diagnostic assays.

Aplicaciones Científicas De Investigación

Capsular polysaccharide type 6 has several scientific research applications:

Chemistry: It is used as a model compound to study polysaccharide synthesis and modification.

Biology: Researchers use it to understand the mechanisms of bacterial virulence and immune evasion.

Medicine: The polysaccharide is a critical component in the development of vaccines against Actinobacillus pleuropneumoniae.

Industry: It is used in the production of diagnostic kits for detecting bacterial infections in pigs .

Mecanismo De Acción

The capsular polysaccharide type 6 exerts its effects by forming a protective layer around the bacterium, which helps it evade the host’s immune system. This capsule prevents phagocytosis by immune cells and inhibits the activation of the complement system. The polysaccharide interacts with specific receptors on the host cells, modulating the immune response and facilitating bacterial survival and proliferation .

Comparación Con Compuestos Similares

Capsular polysaccharide type 6 can be compared with other capsular polysaccharides from different bacterial species, such as:

- Capsular polysaccharide type 1, Actinobacillus pleuropneumoniae

- Capsular polysaccharide type 2, Actinobacillus pleuropneumoniae

- Capsular polysaccharide from Streptococcus pneumoniae

These polysaccharides share similar structural features but differ in their specific sugar composition and linkage patterns, which confer unique immunogenic properties. Capsular polysaccharide type 6 is unique in its specific role in the virulence of Actinobacillus pleuropneumoniae serovar 6 .

Propiedades

Número CAS |

119903-55-8 |

|---|---|

Fórmula molecular |

C27H48N3O21P |

Peso molecular |

781.7 g/mol |

Nombre IUPAC |

[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate |

InChI |

InChI=1S/C27H48N3O21P/c1-9(34)28-16-22(40)19(37)13(4-31)49-26(16)47-12(8-46-52(42,43)44)7-45-25-18(30-11(3)36)24(21(39)15(6-33)48-25)51-27-17(29-10(2)35)23(41)20(38)14(5-32)50-27/h12-27,31-33,37-41H,4-8H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H2,42,43,44)/t12?,13-,14-,15-,16-,17-,18-,19+,20-,21+,22-,23-,24-,25-,26+,27-/m1/s1 |

Clave InChI |

AWKIAVUDIDGXHF-UFFYTIMTSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)OCC(COP(=O)(O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |

Sinónimos |

capsular polysaccharide type 6, Actinobacillus pleuropneumoniae CP 6-AP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

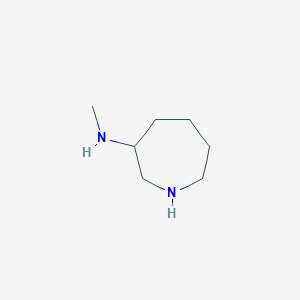

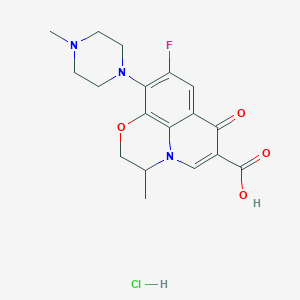

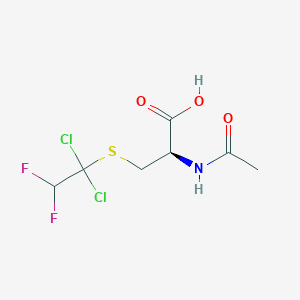

![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)

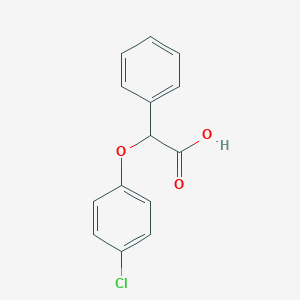

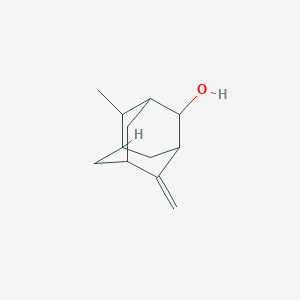

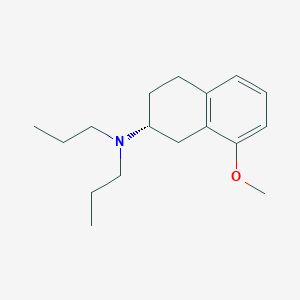

![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)

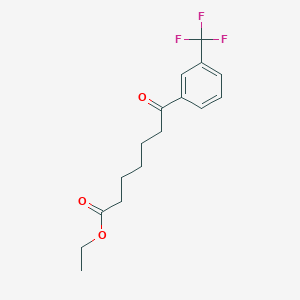

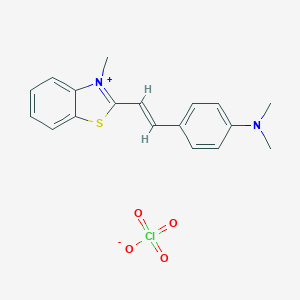

![4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}](/img/structure/B55178.png)